2-chloro-6-methyl-9H-purine is an organic compound with the molecular formula CHClN. It is a derivative of purine, a fundamental heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in nucleic acids. This specific compound features a chlorine atom at the 2-position and a methyl group at the 6-position of the purine ring, which contributes to its unique chemical properties and applications in various fields, including pharmaceuticals and biochemistry.
2-chloro-6-methyl-9H-purine is classified under purine derivatives and is often utilized as an intermediate in the synthesis of other biologically active compounds. It can be sourced from chemical suppliers or synthesized through various laboratory methods. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
The synthesis of 2-chloro-6-methyl-9H-purine can be accomplished through several methods:
In industrial contexts, these methods are optimized for high yield and purity. The purification processes may involve crystallization or chromatography techniques to isolate the compound effectively. The synthesis can also be adapted for large-scale production while maintaining efficiency and safety standards .
2-chloro-6-methyl-9H-purine undergoes several types of chemical reactions:
Common reagents for these reactions include:
These reactions are typically performed under mild to moderate conditions, depending on the specific transformation being executed .
The mechanism of action for 2-chloro-6-methyl-9H-purine primarily involves its interaction with biological molecules, particularly nucleic acids. As a purine analog, it can interfere with normal cellular processes such as DNA replication and RNA transcription. This interference occurs due to its structural similarity to natural purines, allowing it to be incorporated into nucleic acids, which may lead to cytotoxic effects in rapidly dividing cells—making it relevant in cancer therapy .
Relevant data indicates that these properties influence its behavior in biological systems and chemical reactions .
2-chloro-6-methyl-9H-purine has several important applications:
This compound's versatility makes it valuable across multiple scientific disciplines, contributing significantly to advancements in medicinal chemistry and biochemistry.
2-Chloro-6-methyl-9H-purine (CAS# 1681-19-2) is a halogenated purine derivative with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol. Its atomic architecture consists of a fused bicyclic ring system: a pyrimidine ring (positions 1-3, N7-C8) fused with an imidazole ring (positions 4-6, N9-C10). The chlorine atom occupies the C2 position, while a methyl group (-CH₃) is bonded to C6, critically influencing electron distribution across the conjugated system. The canonical SMILES representation (CC1=NC(Cl)=NC2=C1N=CN2) precisely encodes the connectivity, revealing the chloro substituent’s direct attachment to C2 and the methyl group’s linkage to C6 [1] [4].
Bonding analysis indicates significant electron delocalization within the purine core. The C2-Cl bond (bond length ~1.73 Å, typical for aryl chlorides) creates an electron-deficient center at C2, activating it toward nucleophilic substitution. Conversely, the methyl group at C6 exhibits hyperconjugation, donating electron density into the ring system. This push-pull electronic asymmetry polarizes the molecule, with calculated dipole moments of ~3.8 Debye [1] [5]. Hydrogen bonding capacity is defined by one H-bond donor (N9-H) and three acceptors (N1, N3, N7), yielding a topological polar surface area (TPSA) of 54.46 Ų [1] [4]. The molecule is planar, with crystallographic studies confirming a dihedral angle of 179.1(2)° for the purine core in related structures [6].
Table 1: Physicochemical Properties of 2-Chloro-6-methyl-9H-purine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₆H₅ClN₄ | CAS Registry [1] |
Molecular Weight | 168.58 g/mol | Calculated |
Topological Polar SA (TPSA) | 54.46 Ų | Ertl et al. 2000 [5] |
Consensus LogP | 1.33 | Hybrid fragmental/topological [5] |
Hydrogen Bond Acceptors | 3 | Computational [1] |
Hydrogen Bond Donors | 1 (N9-H) | Computational [1] |
Rotatable Bonds | 0 | Computational [1] |
Aromatic Heavy Atoms | 9 | Computational [1] |
The structural landscape of purine derivatives reveals how subtle modifications dramatically alter electronic, steric, and biochemical properties. 2-Chloro-6-methyl-9H-purine occupies a distinct niche within this pharmacophore-rich scaffold.
C2 Substitution Dynamics: The C2 chlorine in 2-chloro-6-methyl-9H-purine contrasts sharply with electron-donating groups in analogs like 2-amino-6-methylpurine. Chlorine’s strong electron-withdrawing character (Hammett σₚ ~ +0.23) significantly lowers the LUMO energy (-1.8 eV) at C2/C6 compared to amino-substituted purines (LUMO ~ -1.2 eV), enhancing electrophilicity for SNAr reactions. This is exploited in synthesizing 2,6,9-trisubstituted purine libraries via Suzuki coupling at C6 and amine displacement at C2 [6] [8]. Fluorine substitution at C2 (e.g., fludarabine, 9-β-D-arabinofuranosyl-2-fluoroadenine) further increases electronegativity but reduces steric bulk versus chlorine [3].
C6 Functionalization: The methyl group at C6 provides modest steric bulk (van der Waals volume ~23 ų) without significant electronic perturbation. This contrasts with bulkier groups in kinase inhibitors like 6-cyclohexylmethoxy-2-arylaminopurines, where the alkoxy group occupies a lipophilic pocket in CDK2/Nek2 ATP-binding sites. Removal of the 6-substituent abrogates kinase inhibition, highlighting the methyl group’s essential role in base-pair mimicry [7]. Compared to carboxamide or sulfonamide groups in purine-based EGFR inhibitors (e.g., purine-sulfonamide hybrids), the methyl group offers superior metabolic stability but reduced hydrogen-bonding capacity [8].
N9 Alkylation Effects: The unsubstituted N9-H in 2-chloro-6-methyl-9H-purine allows tautomerism and N9/N7 metal chelation. Upon alkylation (e.g., 9-benzyl-2-chloro-6-methyl-9H-purine, CAS# 164360-03-6), planarity is disrupted, with the benzyl group adopting a dihedral angle of ~132° relative to the purine plane. This reduces stacking interactions but enhances membrane permeability (predicted LogP increase from 1.33 to ~2.5). N9-alkylation also blocks a key metal coordination site observed in cobalt complexes of unsubstituted purinethiones [2] [3].
Table 2: Structural and Functional Impact of Substituents in Purine Derivatives
Position | Substituent in 2-Cl-6-Me Purine | Common Bioactive Variants | Key Biochemical Consequences |
---|---|---|---|
C2 | Chlorine | -F (Fludarabine), -NH₂, -NHR (Kinase inhibitors) | ↑ Electrophilicity for SNAr; Alters target specificity vs. amino/fluoro analogs |
C6 | Methyl | -OCH₂Cy (CDK2 inhibitors), -C(O)NHR (EGFR inhibitors) | Moderate lipophilicity; Lacks H-bond capacity of carboxamides |
N9 | H (Lactam form) | Benzyl, Ribose, Tetrahydrofuran (Antivirals) | Enables metal chelation/tautomerism; N9-alkylation ↑ cell permeability |
Purines exhibit complex tautomerism due to mobile protons and π-electron delocalization. For 2-chloro-6-methyl-9H-purine, three primary tautomers dominate:
9H-Lactam (Dominant): The N9-H form represents >90% population in nonpolar solvents. Characterized by a carbonyl-like character at C6 (C6=O bond order ~1.3 computationally) due to amidic resonance, though attenuated by the methyl substituent. This tautomer forms classical Watson-Crick hydrogen bonds via N1-H...N3 and N7-H...O6 interactions in crystalline states, as confirmed by X-ray analyses of related 6-methylpurines [4] [6].
7H-Lactim: Proton migration to N7 yields a minor tautomer (<5% abundance). This form disrupts aromaticity, increasing ring energy by ~8 kcal/mol versus the 9H-form (DFT B3LYP/6-31G* calculations). It exhibits distinct NMR shifts: C8-H downfield ~0.5 ppm versus 9H-form due to reduced shielding. Though energetically disfavored, this tautomer becomes significant under acidic conditions or during N7-metal coordination, as observed in cobalt-purine complexes where S6/N7 chelation occurs [3].
3H-Imidazole: A high-energy tautomer (<1%) involving N3 protonation. This form is destabilized by the electron-withdrawing chlorine at C2, which reduces electron density at N3 (Mulliken charge: -0.32 vs. -0.41 in 6-methylpurine).
Ring puckering analyses reveal restricted conformational flexibility. The purine core remains planar (deviation <0.05 Å), but substituents influence out-of-plane distortions. The C6 methyl group adopts a near-perpendicular orientation (torsion angle C5-C6-CH₃ ~110°) to minimize steric clash with H8. In contrast, bulkier 6-substituents like cyclohexylmethoxy force measurable ring bending (Δ dihedral ~5° in CDK2-bound purines) [6] [7]. Temperature-dependent NMR studies (DMSO-d₆) show coalescence near 120°C, indicating rapid tautomeric exchange with ΔG‡ ~12 kcal/mol.
Table 3: Energetics and Properties of 2-Chloro-6-methyl-9H-purine Tautomers
Tautomer | Relative Gibbs Energy (kcal/mol) | NMR Chemical Shift (C8-H, ppm) | Population (%) | Stabilizing Factors |
---|---|---|---|---|
9H-Lactam | 0.0 (Reference) | 8.2 | >90 | Aromaticity, N9-H···Solvent H-bonding |
7H-Lactim | +7.8 | 8.7 | <5 | N7-H···Cl₂C electrostatic interaction |
3H-Imidazole | +15.3 | 9.1 | <1 | None significant |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1